4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 853314-14-4
Cat. No.: VC16037016
Molecular Formula: C24H23ClN2O3
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853314-14-4 |
|---|---|
| Molecular Formula | C24H23ClN2O3 |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H23ClN2O3/c1-13-16(12-26)22(23-17(27-13)10-24(2,3)11-18(23)28)21-8-7-20(30-21)15-9-14(25)5-6-19(15)29-4/h5-9,22,27H,10-11H2,1-4H3 |
| Standard InChI Key | GBJUDNCSXJSBEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)OC)C#N |
Introduction
4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound featuring a hexahydroquinoline core, a furan moiety, and a chloro-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential for diverse biological activities. Its molecular formula is C24H23ClN2O3, and it has a molecular weight of approximately 422.90 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include the formation of the hexahydroquinoline core, followed by the introduction of the furan and chloro-methoxyphenyl moieties. Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Biological Activities and Potential Applications
Compounds with similar structures exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs. Interaction studies are crucial for understanding how this compound interacts with biological targets, which can guide future modifications for enhanced efficacy.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroquinoline | Contains a chloro group; simpler structure | Antimicrobial |
| 2-Methylfuran | Lacks the quinoline core; simpler furan structure | Antioxidant |
| 4-Methoxyquinoline | Similar quinoline structure with methoxy group | Anticancer |
Safety and Handling
Handling this compound requires caution due to its potential toxicity. Safety data sheets (SDS) should be consulted for specific handling instructions. The compound is classified under the UN GHS system, which provides guidelines for its safe use and disposal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume